molecular formula C8H16Cl2N4S B13602564 1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride

1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride

Cat. No.: B13602564
M. Wt: 271.21 g/mol
InChI Key: OEMQOWZVQSWKRA-UHFFFAOYSA-N
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Description

1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a thiadiazole ring, which is known for its diverse biological activities, and a piperidine moiety, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride typically involves the reaction of 1,3,4-thiadiazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the thiadiazole ring is introduced to the piperidine moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, employing advanced purification techniques such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a catalyst in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. For instance, as a glutaminase 1 inhibitor, it interferes with the enzyme’s activity, leading to reduced glutamine metabolism in cancer cells, thereby inhibiting their growth . The compound may also interact with other molecular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride stands out due to its specific combination of the thiadiazole and piperidine moieties, which confer unique biological activities and potential therapeutic applications. Its ability to inhibit glutaminase 1 and its antineoplastic properties make it a promising candidate for further research and development.

Properties

Molecular Formula

C8H16Cl2N4S

Molecular Weight

271.21 g/mol

IUPAC Name

[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine;dihydrochloride

InChI

InChI=1S/C8H14N4S.2ClH/c9-5-7-1-3-12(4-2-7)8-11-10-6-13-8;;/h6-7H,1-5,9H2;2*1H

InChI Key

OEMQOWZVQSWKRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=NN=CS2.Cl.Cl

Origin of Product

United States

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